molecular formula C8H4F3N3O B14808377 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde CAS No. 944900-10-1

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B14808377
CAS No.: 944900-10-1
M. Wt: 215.13 g/mol
InChI Key: JJDBWEZTEKMSGD-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 944900-10-1) is a versatile chemical building block of significant interest in medicinal and heterocyclic chemistry. With the molecular formula C8H4F3N3O and a molecular weight of 215.13 g/mol, this compound serves as a crucial precursor for synthesizing novel bioactive molecules . The structure combines an imidazo[1,2-a]pyrimidine core, a privileged scaffold in drug discovery, with a reactive carbaldehyde group and a metabolically stable trifluoromethyl group . This reagent is primarily valued for its role in the development of potential anticancer agents. Research indicates that derivatives of the imidazo[1,2-a]pyrimidine skeleton demonstrate notable cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, by inducing apoptosis through mechanisms such as modulating the Bax/Bcl-2 gene ratio . The aldehyde functional group is particularly useful for further chemical modifications, most commonly serving as a substrate for the synthesis of imine derivatives (Schiff bases) via condensation reactions with various amines . These imine-bearing compounds can be further reduced to their corresponding amine analogs, expanding the library of accessible structures for structure-activity relationship (SAR) studies . In silico analyses of related compounds suggest favorable drug-likeness and ADMET properties, highlighting the potential of this chemotype in the discovery of new therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Properties

CAS No.

944900-10-1

Molecular Formula

C8H4F3N3O

Molecular Weight

215.13 g/mol

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-14-5(4-15)3-12-7(14)13-6/h1-4H

InChI Key

JJDBWEZTEKMSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyrimidine Derivatives

The most common method involves the reaction of 2-aminopyrimidine with α-haloketones or α-bromoacetophenones. For example:

  • Substrate : 2-Amino-5-(trifluoromethyl)pyrimidine reacts with α-bromo-4-methylacetophenone in 1,2-dichloroethane (DCE) at 150°C.
  • Catalyst : Bismuth triflate (Bi(OTf)₃, 5 mol%) and p-toluenesulfonic acid (p-TsOH, 7.5 equiv) facilitate cyclization via a Ritter-type mechanism.
  • Yield : 75–95% for analogous substrates.

Mechanism :

  • Carbocation Formation : Acid-catalyzed generation of a carbocation from the α-bromoketone.
  • Nucleophilic Attack : 2-Aminopyrimidine attacks the carbocation, forming a nitrilium intermediate.
  • Cyclization and Rearomatization : Intramolecular cyclization followed by rearomatization yields the imidazo[1,2-a]pyrimidine core.

Domino A³-Coupling Reactions

An alternative green chemistry approach employs a one-pot reaction of:

  • Components : 2-Aminopyrimidine, aldehydes, and terminal alkynes.
  • Conditions : Catalyzed by CuI (10 mol%) in ethanol/water at 50°C.
  • Yield : 65–87% for similar imidazo[1,2-a]pyridines.

Advantages : Atom economy and reduced waste (E-factor: 2.1 vs. 5.8 for conventional methods).

The introduction of the carbaldehyde group at position 3 is achieved via the Vilsmeier-Haack reaction, a regioselective formylation method.

Procedure

  • Vilsmeier Reagent Preparation :
    • Phosphorus oxychloride (POCl₃, 1.2 equiv) is added dropwise to dimethylformamide (DMF, 1.5 equiv) in chloroform at 0–5°C.
  • Reaction with Imidazo[1,2-a]pyrimidine :
    • The core (1 equiv) is suspended in chloroform and added to the Vilsmeier reagent.
    • The mixture is refluxed for 4–24 hours (monitored by TLC).
  • Workup :
    • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
    • Purify via silica gel chromatography (20–30% EtOAc/hexane).

Key Data

Parameter Value
Yield 75–80%
Reaction Time 4–24 hours
Characterization ¹H NMR: δ 10.01–10.23 (s, CHO)
Byproducts <5% (hydrolysis intermediates)

Mechanistic Insight :

  • The reaction proceeds via electrophilic attack of the chloromethyleniminium ion (generated from POCl₃ and DMF) at the electron-rich C3 position of the imidazo[1,2-a]pyrimidine.

Alternative Synthetic Routes

Microwave-Assisted Imine Formation

While primarily used for derivatization, this method can adapt preformed aldehydes:

  • Conditions : Imidazo[1,2-a]pyrimidine-3-carbaldehyde (1 equiv), amine (1.05 equiv), MgSO₄ (1 equiv) in ethanol under microwave irradiation (80–85°C, 40–120 min).
  • Yield : 60–75% for imine derivatives.

Oxidation of Hydroxymethyl Precursors

Though less common, oxidation of 3-hydroxymethyl intermediates (e.g., using MnO₂ or IBX) could theoretically yield the aldehyde. However, no direct examples are reported for this compound.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance efficiency:

  • Catalyst Recycling : Bi(OTf)₃ and p-TsOH can be recovered via aqueous extraction.
  • Solvent Choice : Methyl isobutyl ketone (MIBK) improves azetropic water removal during cyclization.

Challenges and Optimization

  • Regioselectivity : Competing formylation at other positions is minimized by electron-withdrawing -CF₃ groups, which direct electrophiles to C3.
  • Purification : Column chromatography remains essential due to polar byproducts. Gradient elution (hexane → EtOAc) resolves aldehyde derivatives effectively.

Analytical Characterization

Critical spectral data for 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde:

  • ¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 9.90 (d, J = 7.2 Hz, 1H), 8.84 (dd, J = 6.1, 4.2 Hz, 1H), 7.92 (m, 2H).
  • ¹³C NMR : δ 190.1 (CHO), 158.3 (C-F₃), 145.2, 131.5, 129.8, 122.1, 116.4.
  • HRMS : m/z calcd. for C₈H₄F₃N₃O [M+H]⁺: 216.0645; found: 216.0648.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The imidazo[1,2-A]pyrimidine core can engage in various interactions with enzymes and receptors, potentially leading to biological effects such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Core Structure Variations

The imidazo[1,2-a]pyrimidine core differentiates this compound from analogs with imidazo[1,2-a]pyridine (e.g., DABTEI, KOXXGEM) . The pyrimidine ring introduces additional nitrogen atoms, influencing hydrogen-bonding capacity and electronic distribution compared to pyridine-based analogs.

Table 1: Core Structure Comparison
Compound Core Structure Nitrogen Atoms in Six-Membered Ring Key Reference
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde Imidazo[1,2-a]pyrimidine 2 Target
DABTEI (2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde) Imidazo[1,2-a]pyridine 1
2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine 2

Substituent Effects

Trifluoromethyl (-CF₃) vs. Other Groups
  • Lipophilicity : -CF₃ increases logP relative to polar groups like nitro (DABTEI ) or methoxy .
Table 2: Substituent Comparison at Position 7
Compound Substituent at Position 7 logP (Estimated) Key Reference
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde -CF₃ ~2.5 Target
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde -CH₃ ~1.8
KOXGEM (6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine) -Br ~3.2

Functional Group at Position 3

The carbaldehyde (-CHO) group enables nucleophilic additions or condensations, contrasting with carboxylate esters (e.g., 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate ) or carbonitriles (ULEGOI ).

Table 3: Functional Group Reactivity
Compound Functional Group at Position 3 Reactivity Profile Key Reference
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde -CHO High (nucleophilic addition) Target
ULEGOI (2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile) -CN Moderate (cycloadditions)
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde -CHO Similar to target

Physicochemical Properties

  • Molecular weight : Estimated at ~285 g/mol (C₁₀H₆F₃N₃O), lighter than 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (279.34 g/mol, C₁₇H₁₇N₃O) .
  • Solubility : Lower than carboxylate derivatives due to the -CHO group’s reduced polarity.

Biological Activity

7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group at the 7th position and a carbaldehyde functional group at the 3rd position of the imidazo[1,2-A]pyrimidine ring system. Its unique structural characteristics suggest promising applications in drug discovery and therapeutic development.

Synthesis and Properties

The synthesis of 7-(trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various methods, often involving reactions that introduce the trifluoromethyl and carbaldehyde groups selectively. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological efficacy by facilitating better membrane penetration.

Biological Activity

Research indicates that 7-(trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde exhibits significant biological activity, particularly as an antimicrobial agent. Preliminary studies have suggested its potential effectiveness against various infectious diseases. The compound may interact with specific enzymes and receptors, influencing critical biological pathways relevant to disease mechanisms.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of imidazo[1,2-A]pyrimidine derivatives, including this compound. For instance, compounds within this class have shown effectiveness against a range of bacterial strains. A comparative analysis of related compounds reveals that structural modifications can significantly impact their antimicrobial potency.

Compound NameMolecular FormulaCAS NumberAntimicrobial Activity
7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehydeC8H5F3N2OTBDSignificant against multiple pathogens
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehydeC8H5F3N2O944900-16-7Moderate activity
Ethyl 7-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylateC11H10F3N3O2TBDLimited activity

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of various imidazo[1,2-A]pyrimidine derivatives against common pathogens. The results indicated that compounds with a trifluoromethyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Enzyme Interaction Studies : Ongoing research aims to elucidate the interactions between 7-(trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde and specific biological targets such as enzymes involved in metabolic pathways. Preliminary data suggest potential inhibition of key enzymes linked to disease progression .

Q & A

Q. What are the common synthetic routes for 7-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation. A representative method involves reacting a precursor (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (8 hours). The reaction mixture is evaporated to dryness, and the product is purified via silica gel chromatography using ethyl acetate/petroleum ether . Alternative routes may involve cyclocondensation of trifluoromethylated intermediates with aldehydes or amines .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹³C NMR can confirm the trifluoromethyl (-CF₃) group via a characteristic quartet near δ 120–125 ppm due to coupling with fluorine. IR spectroscopy identifies the aldehyde C=O stretch at ~1700 cm⁻¹. X-ray crystallography has been used for derivatives to resolve ambiguities in regiochemistry .

Q. What purification methods are effective for this compound?

Column chromatography using silica gel with ethyl acetate/petroleum ether (1:1) is standard. For polar impurities, gradient elution (e.g., 10–50% ethyl acetate in hexane) improves resolution. Recrystallization from ethyl acetate or ethanol may yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Key variables include:

  • Reagent stoichiometry : Excess POCl₃ (1.1–1.5 equiv) ensures complete formylation .
  • Temperature : Reflux (70–80°C) minimizes side reactions like aldehyde oxidation .
  • Solvent : Chloroform or dichloromethane enhances solubility of aromatic intermediates . Comparative studies show reaction times ranging from 5–8 hours, with shorter times (5 hours) reducing decomposition in thermally sensitive analogs .

Q. What computational approaches are used to study its reactivity?

Density functional theory (DFT) calculates electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites. For Schiff base derivatives, molecular docking and MD simulations assess binding affinity to biological targets like phosphodiesterases. Spectroscopic data (e.g., NMR chemical shifts) are validated via quantum chemical calculations (B3LYP/6-311+G**) .

Q. How to address discrepancies in reported spectroscopic data?

Discrepancies in ¹H NMR peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Impurities from incomplete purification (e.g., residual DMF) can broaden signals. Cross-validation with HRMS and IR is critical .

Q. What strategies are employed to evaluate biological activity of derivatives?

Derivatives are screened for enzyme inhibition (e.g., phosphodiesterases) via kinetic assays. For example, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives show inhibitory activity by competitive binding analysis. Structure-activity relationships (SAR) correlate substituents (e.g., electron-withdrawing -CF₃) with potency .

Q. How to design experiments for regioselective functionalization?

Regioselectivity in electrophilic substitution is guided by directing groups. For instance, the aldehyde at position 3 directs further substitution to position 7 via resonance effects. Microwave-assisted synthesis can enhance selectivity in cyclocondensation reactions .

Data Contradiction Analysis

  • Yield Variations : Differences in reported yields (50–85%) for similar routes may stem from purification efficiency or precursor purity. For example, trace moisture in POCl₃ can hydrolyze the aldehyde, reducing yields .
  • Biological Activity : Discrepancies in IC₅₀ values for enzyme inhibitors may arise from assay conditions (e.g., pH, co-solvents) or protein isoforms. Standardized protocols (e.g., ATP concentration in kinase assays) mitigate this .

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